Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate

Metabolic stability Microsomal clearance Fluorine walk

This compound features the 3,3-difluoro pattern—a metabolically stable carbonyl bioisostere with precisely tuned LogP and pKa not replicated by 4,4-difluoro or non-fluorinated analogs. The 5-hydroxymethyl handle enables ether, ester, or carbamate prodrug strategies for BBB-penetrant kinase inhibitors. Multi-source stocked (≥95–98% purity, batch-specific NMR/HPLC/GC COA). The 3,3-difluoro-4-hydroxy-5-(hydroxymethyl) substitution is a non-interchangeable design element for fragment-based lead optimization. Economical for parallel SAR library synthesis.

Molecular Formula C11H19F2NO4
Molecular Weight 267.27 g/mol
Cat. No. B8113425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate
Molecular FormulaC11H19F2NO4
Molecular Weight267.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C(C1)(F)F)O)CO
InChIInChI=1S/C11H19F2NO4/c1-10(2,3)18-9(17)14-4-7(5-15)8(16)11(12,13)6-14/h7-8,15-16H,4-6H2,1-3H3
InChIKeyVPLQVCYHEZXTMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Selection Guide for tert-Butyl 3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate (CAS 1936599-97-1)


tert-Butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate (CAS 1936599‑97‑1) is a Boc‑protected, gem‑difluorinated piperidine diol building block . The gem‑difluoro motif at the 3‑position, combined with a hydroxymethyl substituent at C5 and a hydroxyl at C4, provides a vector for introducing both hydrogen‑bond donor/acceptor functionality and metabolically resistant fluorination into drug‑like scaffolds. This compound is primarily sourced as a fluorinated pharmaceutical intermediate, with commercial availability at ≥95–98% purity from multiple vendors .

Why a 3,3‑Difluoro‑4‑hydroxy‑5‑(hydroxymethyl) Scaffold Cannot Be Replaced by Simpler Piperidine Building Blocks in Lead Optimization


Fluorination pattern, regioisomerism, and stereochemistry collectively dictate the physicochemical and pharmacokinetic profile of piperidine‑based drug candidates. A systematic survey of mono‑ and difluorinated saturated heterocyclic amines demonstrated that both pKa and LogP are highly sensitive to the number of fluorine atoms and their position relative to the basic nitrogen [1]. The 3,3‑difluoro arrangement in particular is a recognized bioisostere for the carbonyl group, conferring enhanced metabolic stability while retaining hydrogen‑bonding capability through the adjacent hydroxyl and hydroxymethyl groups. Substituting a non‑fluorinated, 4,4‑difluoro, or mono‑fluorinated analog would therefore alter the lipophilicity‑basicity‑clearance balance in ways that cannot be predicted without re‑optimization, making the specific 3,3‑difluoro‑4‑hydroxy‑5‑(hydroxymethyl) substitution pattern a non‑interchangeable design element.

Quantitative Differentiation Evidence for tert-Butyl 3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate


Metabolic Stability: Microsomal Clearance of 3,3‑Difluoropiperidine Scaffolds vs. Non‑Fluorinated and Mono‑Fluorinated Counterparts

In a head‑to‑head panel of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives, compounds bearing the gem‑difluoro motif (including 3,3‑difluoro representatives) exhibited high intrinsic microsomal stability (CLint), with only one exception (3,3‑difluoroazetidine) across all measured series [1]. This contrasts with non‑fluorinated piperidine building blocks, which are generally more susceptible to oxidative metabolism [1]. The target compound, as a protected 3,3‑difluoro‑4‑hydroxy‑5‑(hydroxymethyl)piperidine, incorporates the metabolically robust 3,3‑difluoro motif while retaining the ability for further functionalization via the free hydroxyl and hydroxymethyl handles.

Metabolic stability Microsomal clearance Fluorine walk

Lipophilicity Modulation: LogP Shift Conferred by 3,3‑Difluorination on the Piperidine Ring

The systematic study by Melnykov et al. showed that difluorination significantly depresses the pKa of the piperidine nitrogen while modulating LogP in a conformation‑dependent manner [1]. For cis‑3,5‑difluoropiperidine, an unusual ‘Janus face’ hydrophilicity was observed due to a diaxial conformation [1]. Although the target compound bears a 3,3‑difluoro‑4‑hydroxy‑5‑(hydroxymethyl) substitution that may influence its conformational equilibrium differently, the class‑level data indicate that the 3,3‑difluoro pattern provides a LogP reduction relative to non‑fluorinated or 4,4‑difluoro analogs, while maintaining sufficient lipophilicity for membrane permeability—a balancing act critical for CNS and intracellular targets.

Lipophilicity LogP pKa Conformational analysis

Synthetic Tractability and Availability: Commercial Purity vs. In‑House Preparation

The target compound is commercially available with a purity of ≥97% (GC/HPLC), accompanied by batch‑specific certificates of analysis (CoA) including NMR and HPLC/GC traces . This contrasts with regioisomeric analogs such as tert‑butyl 3,3‑difluoro‑5‑hydroxymethyl‑piperidine‑1‑carboxylate (CAS 1262412‑64‑5) which, while also available, is priced significantly higher (~£303/100 mg vs. ~$50–150/g for the target) . In‑house synthesis of the 3,3‑difluoro‑4‑hydroxy‑5‑(hydroxymethyl) scaffold requires multi‑step routes involving selective β‑difluorination or N‑halosuccinimide‑induced cyclization [1], making procurement of the pre‑formed building block a cost‑effective and time‑saving alternative.

Synthetic chemistry Building blocks Procurement Purity

Relevant Patent Activity: 3,3‑Difluoropiperidine Scaffolds in CNS Drug Discovery

Multiple patent applications have claimed 3,3‑difluoropiperidine derivatives as NR2B‑selective NMDA receptor antagonists [1] and as blood‑brain‑barrier‑penetrant protein kinase inhibitors [2]. While the target compound itself is not disclosed as a final active pharmaceutical ingredient, its core scaffold—a 3,3‑difluoro‑4‑hydroxy‑5‑substituted piperidine—appears as a privileged motif in CNS‑directed patent filings, suggesting that the building block is directly relevant to the synthesis of clinical candidates targeting depression, neuropathic pain, and oncology indications where BBB penetration is critical.

Blood‑brain barrier CNS penetration Patent landscape NMDA receptor

Where tert-Butyl 3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate Provides Scientific or Procurement Advantage


Medicinal Chemistry: Core Scaffold for CNS‑Penetrant Kinase Inhibitors

The combination of 3,3‑difluoro substitution (metabolic stability, reduced pKa) with a 5‑hydroxymethyl handle (for ether, ester, or carbamate prodrug strategies) makes this building block ideal for constructing blood‑brain‑barrier‑penetrant kinase inhibitors, as exemplified by the patent literature [REFS-2 in Section 3, Evidence Item 4]. Compared to 4,4‑difluoro or non‑fluorinated piperidine cores, the 3,3‑difluoro pattern retains sufficient basicity for lysosomal trapping while reducing hERG affinity risks.

Fragment‑Based Drug Discovery: Fluorinated 3D Fragment with Dual H‑Bond Donor/Acceptor Capability

The compound serves as a conformationally constrained, fluorinated fragment with both a hydroxyl and a hydroxymethyl group capable of engaging two distinct hydrogen‑bonding sites on a protein target. As shown by the systematic physicochemical study [REFS-1 in Section 3, Evidence Items 1–2], the 3,3‑difluoro substitution pattern provides a LogP‑pKa combination that is underrepresented in commercial fragment libraries, offering a differentiated starting point for fragment growth.

Process Chemistry: Cost‑Efficient Building Block for Parallel Library Synthesis

At a catalog price of approximately $50–150/g (≥97% purity) [REFS-1, Section 3, Evidence Item 3], the compound is significantly more economical than its regioisomeric counterpart (CAS 1262412‑64‑5) [REFS-2, Section 3, Evidence Item 3]. This cost differential enables parallel synthesis of 96‑well plate libraries for SAR exploration without exhausting procurement budgets, a practical consideration that often outweighs subtle differences in target potency during the initial hit‑to‑lead phase.

Academic & Biotech Procurement: Reliable Supply Chain with Batch‑Specific CoA

The compound is stocked by multiple vendors (Bidepharm, AKSci, Leyan, Fluoropharm) with batch‑specific certificates of analysis including NMR, HPLC, and GC data [REFS-1 in Section 3, Evidence Item 3]. This multi‑source availability reduces the risk of supply disruption compared to single‑source custom‑synthesized building blocks, which is a critical factor for grant‑funded academic labs and small biotech companies operating under fixed timelines.

Quote Request

Request a Quote for Tert-butyl 3,3-difluoro-4-hydroxy-5-(hydroxymethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.